1-[3-(BENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-4-(2,4-DIMETHYLPHENYL)PIPERAZINE
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Overview
Description
1-[3-(BENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-4-(2,4-DIMETHYLPHENYL)PIPERAZINE is a complex organic compound that belongs to the class of triazoloquinazolines This compound is characterized by the presence of a piperazine ring substituted with a 2,4-dimethylphenyl group and a phenylsulfonyl group attached to a triazoloquinazoline core
Preparation Methods
The synthesis of 1-[3-(BENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-4-(2,4-DIMETHYLPHENYL)PIPERAZINE involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions typically involve the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process. The protected piperazine intermediates are then deprotected and further cyclized to form the final product .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, especially under basic conditions.
Common reagents used in these reactions include sulfonium salts, bases like DBU, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[3-(BENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-4-(2,4-DIMETHYLPHENYL)PIPERAZINE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: It may be used in the development of new materials or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as receptors or enzymes. It may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds include other piperazine derivatives and triazoloquinazolines. For example:
2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles: These compounds also interact with adrenergic receptors and have similar pharmacological properties.
5-[4-(2,5-Dimethylphenyl)piperazin-1-yl]-5-oxopentanoic acid: This compound shares the piperazine ring structure but differs in its functional groups and overall structure.
The uniqueness of 1-[3-(BENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-4-(2,4-DIMETHYLPHENYL)PIPERAZINE lies in its specific substitution pattern and the combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
The compound 1-[3-(benzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]-4-(2,4-dimethylphenyl)piperazine (CAS Number: 893274-13-0) is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties and mechanisms of action.
Chemical Structure and Properties
The molecular formula of the compound is C24H20N6O4S, with a molecular weight of 488.5 g/mol. Its structure features a piperazine ring substituted with a triazoloquinazoline moiety and a benzenesulfonyl group, which are known to enhance biological activity.
Property | Value |
---|---|
Molecular Formula | C24H20N6O4S |
Molecular Weight | 488.5 g/mol |
CAS Number | 893274-13-0 |
Antimicrobial Activity
Recent studies have indicated that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives containing triazole and quinazoline rings have shown efficacy against various bacterial strains. In particular, compounds similar to the one displayed notable activity against Gram-negative bacteria such as Escherichia coli, indicating potential use in treating infections caused by resistant strains .
Anticancer Potential
Research has also pointed towards the anticancer properties of triazoloquinazolines. These compounds have been observed to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation. The specific compound under discussion may exhibit similar mechanisms due to its structural analogies with known anticancer agents .
Neuropharmacological Effects
Piperazine derivatives are often explored for their neuropharmacological effects. The presence of the piperazine ring in this compound suggests potential applications in treating neurological disorders. Studies have shown that piperazine derivatives can act as anxiolytics and antidepressants, possibly affecting serotonin and dopamine receptors .
The mechanisms through which this compound exerts its biological effects are likely multifaceted:
- Enzyme Inhibition : Similar compounds have been reported to inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.
- Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing mood and anxiety levels.
- Apoptosis Induction : The ability to trigger programmed cell death pathways is a common feature among anticancer agents.
Case Studies
Several studies have explored the biological activities of structurally related compounds:
- A study by Zhang et al. (2022) demonstrated that triazoloquinazoline derivatives showed significant antibacterial activity against E. coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
- Another investigation highlighted the anticancer effects of similar compounds in vitro, showing reduced viability in various cancer cell lines .
Properties
IUPAC Name |
3-(benzenesulfonyl)-5-[4-(2,4-dimethylphenyl)piperazin-1-yl]triazolo[1,5-a]quinazoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N6O2S/c1-19-12-13-23(20(2)18-19)31-14-16-32(17-15-31)25-22-10-6-7-11-24(22)33-26(28-25)27(29-30-33)36(34,35)21-8-4-3-5-9-21/h3-13,18H,14-17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZLXRJKJWZDEHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2CCN(CC2)C3=NC4=C(N=NN4C5=CC=CC=C53)S(=O)(=O)C6=CC=CC=C6)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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